molecular formula C24H32N4O2+2 B11594818 3,3'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1-ethyl-1H-3,1-benzimidazol-3-ium)

3,3'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1-ethyl-1H-3,1-benzimidazol-3-ium)

Cat. No.: B11594818
M. Wt: 408.5 g/mol
InChI Key: YSOXAHZNTNDSEZ-UHFFFAOYSA-N
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Description

1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazolium salts. This compound is characterized by its unique structure, which includes two benzodiazolium rings connected by an ethoxy-ethoxy-ethyl chain. Benzodiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps:

    Preparation of 1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM: This can be achieved by reacting 1-ethylbenzimidazole with an alkylating agent such as ethyl iodide under reflux conditions.

    Formation of the Ethoxy-ethoxy-ethyl Chain: The ethoxy-ethoxy-ethyl chain can be synthesized by reacting ethylene glycol with ethyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the benzodiazolium salt with the ethoxy-ethoxy-ethyl chain using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazolium rings, where nucleophiles like hydroxide or amine groups replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazolium derivatives.

Scientific Research Applications

1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-3-(2-{2-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHOXY}ETHYL)-1H-1,3-BENZODIAZOL-3-IUM is unique due to its dual benzodiazolium structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H32N4O2+2

Molecular Weight

408.5 g/mol

IUPAC Name

1-ethyl-3-[2-[2-[2-(3-ethylbenzimidazol-1-ium-1-yl)ethoxy]ethoxy]ethyl]benzimidazol-3-ium

InChI

InChI=1S/C24H32N4O2/c1-3-25-19-27(23-11-7-5-9-21(23)25)13-15-29-17-18-30-16-14-28-20-26(4-2)22-10-6-8-12-24(22)28/h5-12,19-20H,3-4,13-18H2,1-2H3/q+2

InChI Key

YSOXAHZNTNDSEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=[N+](C2=CC=CC=C21)CCOCCOCC[N+]3=CN(C4=CC=CC=C43)CC

Origin of Product

United States

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